5-Bromo-3-chloro-2-ethynylpyridine
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Overview
Description
5-Bromo-3-chloro-2-ethynylpyridine: is a heterocyclic organic compound with the molecular formula C7H3BrClN It is characterized by the presence of bromine, chlorine, and ethynyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-ethynylpyridine typically involves the halogenation of pyridine derivatives followed by ethynylation. One common method includes the reaction of 3-chloro-2-ethynylpyridine with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-ethynylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium hydroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and other heterocyclic compounds .
Scientific Research Applications
5-Bromo-3-chloro-2-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethynyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 3-Bromo-2-ethynylpyridine
- 5-Bromo-2-ethynylpyridine
Uniqueness
Compared to similar compounds, 5-Bromo-3-chloro-2-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with the ethynyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
CAS No. |
1256791-79-3 |
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Molecular Formula |
C7H3BrClN |
Molecular Weight |
216.46 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI Key |
ZLPDMNHQNVEAJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
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